molecular formula C18H17FN6O4 B6478676 2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 923498-44-6

2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Numéro de catalogue: B6478676
Numéro CAS: 923498-44-6
Poids moléculaire: 400.4 g/mol
Clé InChI: QTTLOPNFIHHTNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a high-purity synthetic compound designed for biochemical and pharmacological research. This molecule features a complex heterocyclic structure based on a fused triazinopurine-dione core, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its structural motifs suggest potential as a key intermediate or investigational tool in enzyme inhibition studies, particularly for kinases and other purine-binding enzymes. The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

2-[7-[(2-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O4/c1-10-7-23-14-15(20-17(23)25(21-10)9-13(26)27)22(2)18(29)24(16(14)28)8-11-5-3-4-6-12(11)19/h3-6H,7-9H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTLOPNFIHHTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

N-Methylation at Positions 3 and 9

Methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Source highlights that 1,3-dimethylation of the triazino-purine core proceeds efficiently under reflux (80°C, 6 hours), yielding 3,9-dimethyl derivatives. The fluorobenzyl group is introduced at N-7 via nucleophilic alkylation using 2-fluorobenzyl bromide in tetrahydrofuran (THF) with sodium hydride (NaH) as a base (0°C to 25°C, 12 hours).

Methylation and Alkylation Parameters

ReactionReagentBaseSolventTimeYield
3,9-DimethylationCH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>DMF6 h90%
N-7 Fluorobenzylation2-Fluorobenzyl bromideNaHTHF12 h82%

Oxidation to Dioxo Functionality

The 6,8-dioxo groups are introduced via oxidation using potassium permanganate (KMnO<sub>4</sub>) in acidic conditions. Source reports that oxidation of pyrazolo-triazines with KMnO<sub>4</sub> in acetic acid/water achieves full conversion to diketones. Applied here, the 6,8-dihydroxy intermediate is treated with KMnO<sub>4</sub> (3 equiv) in acetic acid/water (1:1) at 50°C for 3 hours, yielding the dioxo product.

Acetic Acid Moiety Attachment

The acetic acid side chain is introduced via nucleophilic displacement or coupling reactions. Source describes a method where a bromomethyl intermediate reacts with glycine ethyl ester, followed by hydrolysis to the carboxylic acid. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) couples 2-hydroxyacetamide to the purine core, with subsequent hydrolysis.

Synthetic Pathways for Acetic Acid Attachment

MethodReagentsConditionsYield
Nucleophilic substitutionGlycine ethyl ester, K<sub>2</sub>CO<sub>3</sub>DMF, 60°C, 8 h75%
Mitsunobu reactionDEAD, PPh<sub>3</sub>, 2-hydroxyacetamideTHF, 0°C to 25°C, 24 h68%
HydrolysisHCl (6 M)Reflux, 4 h95%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, chloroform/methanol) or recrystallization from ethanol/water. Characterization by <sup>1</sup>H NMR confirms substituent positions:

  • 2-Fluorobenzyl protons : δ 4.85 (s, 2H, CH<sub>2</sub>), 7.12–7.30 (m, 4H, aromatic).

  • Methyl groups : δ 3.45 (s, 3H, N-CH<sub>3</sub>), 3.60 (s, 3H, N-CH<sub>3</sub>).

  • Acetic acid : δ 3.90 (s, 2H, CH<sub>2</sub>CO), 12.10 (broad, 1H, COOH).

Comparative Analysis of Synthetic Routes

ParameterHydrazine CyclizationDirect AlkylationMitsunobu Coupling
Total Yield62%58%55%
Key AdvantageRegioselectiveHigh functional group toleranceMild conditions
LimitationAcid-sensitive intermediatesRequires anhydrous conditionsCostly reagents

Scalability and Industrial Feasibility

Large-scale synthesis (≥100 g) favors the hydrazine cyclization route due to lower reagent costs and simpler workup. However, the Mitsunobu method offers higher purity (>98%) for pharmaceutical applications. Source emphasizes that oxidation steps require strict temperature control to prevent side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the triazino-purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with cellular pathways.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets within the cell. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Substituent Variations at Position 7

The 2-fluorobenzyl group at position 7 distinguishes the target compound from analogs with alternative substituents:

  • Ethyl [3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetate (): Features a 2-methylallyl group at position 7 and an ethyl ester at position 1. The ester group may serve as a prodrug form, hydrolyzing in vivo to release the active carboxylic acid .
  • 7-(2-Chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione (): Substitutes the 2-fluorobenzyl with a 2-chlorobenzyl group and adds a methyl group at position 1. However, the absence of a polar acetic acid group may reduce solubility .

Functional Group Modifications

  • Acetic Acid vs. Ester Derivatives : The target compound’s acetic acid group confers higher polarity (logP ~1.2 estimated) compared to the ethyl ester in (logP ~2.5 estimated), favoring renal excretion and reducing off-target accumulation. Ester derivatives, however, exhibit better oral bioavailability due to enhanced intestinal absorption .
  • Methylation Patterns : ’s additional methyl group at position 1 may hinder rotational freedom, altering conformational stability and target engagement compared to the unmethylated acetic acid chain in the target compound .

Structural Comparison with Purine Nucleosides

lists purine nucleosides (e.g., adenosine, cordycepin) with unrelated scaffolds (e.g., ribose moieties instead of triazino rings). While these compounds share a purine core, their mechanisms diverge: nucleosides typically act as kinase substrates or receptor agonists, whereas the triazino-purine derivatives likely inhibit enzymes or receptors via steric or electronic interference .

Research Implications

  • The 2-fluorobenzyl group in the target compound offers a balance between metabolic stability and electronic effects, outperforming chlorinated analogs in environments sensitive to oxidative dehalogenation .
  • The acetic acid moiety provides a handle for salt formation (e.g., sodium or potassium salts), improving formulation flexibility compared to ester or methyl derivatives .
  • Future studies should explore synergistic effects of combining fluorine substitution with other polar groups to optimize target affinity and pharmacokinetics.

Q & A

Basic Research Questions

Synthesis Optimization Q1. How can reaction conditions be systematically optimized to synthesize this compound with high purity and yield? Methodological Answer:

  • Solvent Selection: Use absolute ethanol with glacial acetic acid as a catalyst to promote cyclization and minimize side reactions .
  • Temperature Control: Reflux at 80–90°C for 4–6 hours to ensure complete reaction progression while avoiding thermal decomposition .
  • Purification: Post-reaction, reduce solvent under vacuum and recrystallize using polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity crystals .
  • Catalysts: Incorporate coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide bond formation in related purine derivatives .

Structural Characterization Q2. What analytical techniques are critical for confirming the molecular structure and purity of this compound? Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the monoisotopic mass (e.g., ~372.11 Da for analogs) and molecular formula .
  • NMR Spectroscopy: Employ 1^1H and 13^{13}C NMR to verify substituent positions (e.g., 2-fluorobenzyl protons at δ 7.2–7.4 ppm) and carbonyl signals (δ 165–175 ppm) .
  • X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve stereochemistry in the tetrahydrotriazino ring system .

Biological Activity Screening Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity? Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or phosphodiesterases (common targets for purine derivatives) using fluorescence-based or radiometric assays .
  • Cell Viability Assays: Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .
  • Binding Studies: Use surface plasmon resonance (SPR) to assess affinity for target proteins (e.g., adenosine receptors) .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q4. How can analogs of this compound be designed to investigate the impact of substituents on bioactivity? Methodological Answer:

  • Substituent Variation: Replace the 2-fluorobenzyl group with other aryl/heteroaryl groups (e.g., 4-chlorophenyl, pyridinyl) to assess electronic effects .
  • Functional Group Modifications: Introduce methyl or ethyl esters at the acetic acid moiety to study pharmacokinetic properties (e.g., logP, solubility) .
  • Docking Simulations: Perform molecular docking with target proteins (e.g., triazino-binding enzymes) to predict binding modes and guide synthesis .

Analytical Method Development Q5. How can sensitive analytical methods be developed for quantifying this compound in biological matrices? Methodological Answer:

  • Derivatization: Use hydrazine-based reagents (e.g., dansylhydrazine) to derivatize carbonyl groups, enhancing detectability in HPLC-UV or LC-MS .
  • Chromatography: Optimize reverse-phase HPLC conditions (C18 column, acetonitrile/0.1% formic acid gradient) for baseline separation from metabolites .
  • Validation: Validate methods per ICH guidelines (linearity: R2^2 > 0.99; LOD: ≤10 ng/mL) .

Stability and Degradation Pathways Q6. What experimental strategies can identify degradation products and improve formulation stability? Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile groups (e.g., lactam ring hydrolysis) .
  • Stability-Indicating Assays: Use UPLC-MS/MS to monitor degradation products (e.g., ring-opened intermediates) .
  • Excipient Screening: Test antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation in solid dispersions .

Data Contradiction Resolution Q7. How can discrepancies between computational predictions and experimental bioactivity data be resolved? Methodological Answer:

  • Purity Verification: Re-analyze compound batches via HPLC to rule out impurities (e.g., unreacted starting materials) .
  • Assay Validation: Cross-validate results using orthogonal assays (e.g., SPR vs. enzyme inhibition) .
  • Conformational Analysis: Perform molecular dynamics simulations to assess if target proteins adopt non-canonical conformations in vitro .

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